molecular formula C11H12N2O B8172358 N-Cyclopropyl-5-vinylnicotinamide

N-Cyclopropyl-5-vinylnicotinamide

Cat. No.: B8172358
M. Wt: 188.23 g/mol
InChI Key: GERUSBANQWDPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-5-vinylnicotinamide is a synthetic organic compound featuring a nicotinamide core structure substituted with a cyclopropylamide group at the carboxamide position and a vinyl group at the 5-position of the pyridine ring. This structure classifies it among N-cyclopropyl nicotinamide derivatives, a group of compounds studied for their potential biological activities . As a derivative of nicotinamide (a form of vitamin B3), it is related to molecules that play a fundamental role in cellular biochemistry, primarily as precursors to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These cofactors are critical in numerous enzymatic oxidation-reduction reactions, including glycolysis, the citric acid cycle, and the electron transport chain . Researchers may investigate this compound as a potential modulator of NAD+-dependent enzymes or as a building block in medicinal chemistry. The cyclopropyl and vinyl substituents offer distinct steric and electronic properties, making this compound a valuable intermediate for further chemical transformations, such as cycloaddition reactions or catalytic cross-couplings involving the vinyl group. The cyclopropylamide moiety is a common pharmacophore found in compounds with various documented physiological effects, suggesting potential research applications in developing new molecular entities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. While specific toxicity data for this compound is not available, related N-cyclopropyl nicotinamide compounds have reported an intraperitoneal LD50 of 1250 mg/kg in mice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-5-ethenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-8-5-9(7-12-6-8)11(14)13-10-3-4-10/h2,5-7,10H,1,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERUSBANQWDPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N Cyclopropyl 5 Vinylnicotinamide

Established Synthetic Pathways to N-Cyclopropyl-5-vinylnicotinamide

The traditional synthesis of this compound is typically approached in a convergent manner, where the nicotinamide (B372718) core is first modified to introduce the vinyl and cyclopropyl (B3062369) groups in separate reaction sequences.

Functionalization Approaches for Nicotinamide Scaffolds

The nicotinamide scaffold is a versatile starting point for the synthesis of a wide array of derivatives. mdpi.com The initial step in the synthesis of this compound often involves the functionalization of the pyridine (B92270) ring of a nicotinic acid derivative. This can be achieved through various methods, including halogenation at the 5-position to provide a handle for subsequent coupling reactions. The carboxylic acid group of the nicotinic acid is then typically activated, for example, by conversion to an acyl chloride, to facilitate amide bond formation. mdpi.com

Introduction of the 5-Vinyl Moiety via Coupling Reactions

With a suitable leaving group, such as a bromine or iodine atom, at the 5-position of the nicotinamide scaffold, the vinyl group can be introduced through a variety of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Stille, Suzuki, or Heck couplings, are commonly employed for this purpose. organic-chemistry.org For instance, a Stille coupling would involve the reaction of the 5-halonicotinamide with a vinyltin (B8441512) reagent in the presence of a palladium catalyst. Similarly, a Suzuki coupling would utilize a vinylboronic acid or its ester. The choice of reaction depends on the availability of reagents and the desired reaction conditions. These methods offer a reliable means of forming the carbon-carbon bond between the pyridine ring and the vinyl group. organic-chemistry.org

N-Alkylation with the Cyclopropyl Group

The final key step in the established synthetic pathway is the formation of the amide bond between the nicotinic acid derivative and cyclopropylamine (B47189). This is a standard N-alkylation reaction. If starting from an activated nicotinic acid derivative, such as an acyl chloride, the reaction with cyclopropylamine proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com Alternatively, direct coupling of nicotinic acid with cyclopropylamine can be achieved using various peptide coupling reagents. The stability and reactivity of the cyclopropyl group are important considerations in this step. researchgate.net

Novel Synthetic Methodologies for this compound

Chemo- and Regioselective Synthesis

The development of chemo- and regioselective synthetic methods is crucial for the efficient construction of this compound. This involves the use of catalysts and reagents that can selectively target a specific position on the nicotinamide ring, for example, direct C-H vinylation at the 5-position. This would eliminate the need for pre-functionalization of the ring with a halogen, thus shortening the synthetic sequence. Regioselective N-alkylation of a pre-formed 5-vinylnicotinamide with a cyclopropyl precursor is another key aspect where selectivity is paramount.

Catalytic Approaches in this compound Synthesis (e.g., Dual Nickel/Photoredox Catalysis)

A significant breakthrough in synthetic chemistry has been the emergence of dual catalytic systems, such as the combination of nickel and photoredox catalysis. rsc.orgnih.govnih.gov This powerful strategy has shown great potential for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. rsc.org In the context of this compound synthesis, a dual nickel/photoredox-catalyzed approach could potentially enable the direct coupling of a 5-halonicotinamide with a vinyl source and a cyclopropyl precursor in a one-pot reaction.

This methodology relies on the ability of a photoredox catalyst to absorb visible light and initiate a single-electron transfer process, which then engages with a nickel catalytic cycle to facilitate the desired bond formations. rsc.orgnih.govnih.gov Such an approach could offer superior chemo- and regioselectivity compared to traditional methods. For instance, it could enable the selective vinylation of the nicotinamide ring followed by a nickel-catalyzed amidation with cyclopropylamine. The mild conditions of photoredox catalysis are also advantageous for preserving the integrity of the often-sensitive functional groups present in the molecule. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Data on Specific Chemical Transformations

A thorough investigation into the synthetic strategies and chemical transformations of this compound has revealed a significant lack of publicly available scientific literature, patents, and database entries detailing specific derivatization and analog synthesis for this particular compound. While general principles of medicinal chemistry and drug design provide a theoretical framework for potential modifications, concrete examples and research findings directly pertaining to this compound are not readily accessible.

The initial search for information focused on the core structure of this compound, a molecule possessing a nicotinamide core, an N-cyclopropyl group, and a vinyl substituent at the 5-position of the pyridine ring. These features are significant in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability and introduce conformational rigidity, which can be beneficial for binding to biological targets. The vinyl group offers a potential site for a variety of chemical modifications, and the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Despite the theoretical potential for a rich derivatization chemistry, extensive searches for specific examples of structural modifications at the nicotinamide ring, alterations of the N-cyclopropyl moiety, and variations of the 5-vinyl substituent of this compound did not yield detailed experimental procedures or characterization data. Similarly, information regarding the rational design of analogues based on this specific scaffold is not described in the accessible public domain.

This scarcity of information prevents a detailed discussion and the creation of data tables as requested, which would typically include specific synthesized analogues, reaction conditions, yields, and biological activities. The principles of rational drug design suggest that modifications to this compound could be explored to optimize properties such as solubility, potency, and selectivity. However, without specific research to cite, any discussion would remain purely speculative.

It is important to note that the absence of such information in the public domain does not necessarily mean that research on this compound has not been conducted. It may be part of proprietary research within pharmaceutical or biotechnology companies and, as such, would not be disclosed in publicly accessible formats.

Structural Elucidation and Advanced Analytical Techniques for N Cyclopropyl 5 Vinylnicotinamide and Its Analogues

Spectroscopic Analysis in the Characterization of N-Cyclopropyl-5-vinylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to map out the proton and carbon skeletons, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopropyl (B3062369) ring, the vinyl group, and the pyridine (B92270) ring. The protons on the cyclopropyl ring would likely appear as a set of complex multiplets in the upfield region of the spectrum. The vinyl group protons would present as a characteristic set of doublet of doublets in the olefinic region, with coupling constants indicative of their cis, trans, or geminal relationships. The aromatic protons on the pyridine ring would resonate in the downfield region, with their specific chemical shifts and splitting patterns dictated by their positions relative to the nitrogen atom and the other substituents.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring and the vinyl group from the sp³-hybridized carbons of the cyclopropyl ring.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)Multiplicity
Cyclopropyl-H0.6-1.0m
Vinyl-H5.5-6.5m
Pyridine-H7.5-9.0m
NH8.0-8.5br s

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
Cyclopropyl-C10-25
Vinyl-C115-140
Pyridine-C120-155
Carbonyl-C165-175

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300-3500 cm⁻¹. The C=C stretching vibrations of the vinyl group and the pyridine ring would be observed in the 1580-1640 cm⁻¹ region. Furthermore, C-H stretching vibrations for the aromatic, vinyl, and cyclopropyl groups would be present in their respective characteristic regions.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300-3500
C-H Stretch (Aromatic/Vinyl)3000-3100
C-H Stretch (Cyclopropyl)2850-3000
C=O Stretch (Amide)1650-1680
C=C Stretch (Aromatic/Vinyl)1580-1640

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyclopropyl group or cleavage of the amide bond, providing further structural evidence.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating this compound from any impurities or byproducts and for confirming its identity through retention characteristics.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be employed. The compound would elute at a specific retention time under defined conditions. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, which can be compared to a reference standard for identity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The sample would be vaporized and separated on a capillary column based on its boiling point and polarity. The separated components would then be introduced into the mass spectrometer, providing a mass spectrum for each peak in the gas chromatogram. This allows for both the separation of impurities and the confirmation of the identity of the target compound by its mass spectrum.

Advanced Structural Determination Methods (e.g., X-ray Crystallography)

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be elucidated through advanced techniques such as X-ray crystallography. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds. While specific crystallographic data for this compound is not publicly available, the analysis of its analogues provides significant insight into the structural characteristics that can be expected.

Single-crystal X-ray diffraction (SCXRD) is a primary tool for determining the absolute structure of a compound. The process involves growing a single, high-quality crystal of the material, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to create a detailed 3D model of the electron density, from which the atomic positions can be determined.

For instance, studies on various nicotinamide (B372718) derivatives have successfully employed this technique. uzh.ch The crystallization of these compounds can be achieved through methods like vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with an anti-solvent, promoting the formation of single crystals. uzh.ch

A key aspect revealed by crystallographic studies is the potential for polymorphism, where a compound can exist in multiple crystalline forms. These polymorphs can have different physical properties. Melt crystallization is another powerful technique used to discover and characterize different polymorphic forms of a substance. amazonaws.comresearchgate.net

Detailed Research Findings from Analogues

The study of nicotinamide and its derivatives has revealed a rich polymorphic landscape. For example, nicotinamide itself has been shown to have at least nine different polymorphic forms, each with a unique crystal structure. amazonaws.comresearchgate.net These were identified using a combination of melt crystallization and crystal structure prediction (CSP). amazonaws.comresearchgate.net

In the structural analysis of a related analogue, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, X-ray crystallography revealed important conformational details. nih.gov The cyclopropyl ring was found to be oriented almost perpendicular to the plane of the adjacent benzene (B151609) ring, with a dihedral angle of 87.9(1)°. nih.gov The dihedral angle between the cyclopropyl ring and the triazole ring was determined to be 55.6(1)°. nih.gov Such specific spatial arrangements are critical for understanding how the molecule interacts with biological targets.

Furthermore, crystallographic studies on nicotinamide riboside derivatives have provided detailed data on their crystal packing and hydrogen bonding networks. uzh.ch For example, the analysis of one derivative crystallized in the orthorhombic chiral space group P2₁2₁2₁ confirmed its absolute configuration. uzh.ch In another case, the nitrogen of the amide group was found to form hydrogen bonds with bromide ions. uzh.ch

The crystallographic data obtained from these studies are typically summarized in detailed tables, as shown below for representative nicotinamide analogues.

Table 1: Crystallographic Data for Nicotinamide Riboside Derivatives

Parameter Nicotinamide-β-D-riboside chloride (1) Nicotinamide-β-D-riboside triacetate bromide (4)
Formula C₁₁H₁₅N₂O₅⁺ · Cl⁻ C₁₇H₂₁N₂O₈⁺ · Br⁻
Crystal System Orthorhombic Orthorhombic
Space Group P2₁2₁2₁ P2₁2₁2₁
a (Å) 7.3731(3) 7.9103(3)
b (Å) 11.5165(5) 14.1561(6)
c (Å) 15.3418(6) 18.0642(7)
Volume (ų) 1300.22(9) 2021.28(14)
Z 4 4

Data sourced from a study on nicotinamide riboside derivatives. uzh.ch

Table 2: Selected Bond Distances for a Nicotinamide Riboside Derivative

Bond Length (Å)
N2-H2A···Br21 3.403(5)
N2-H2B···Br1 3.365(5)

These represent hydrogen bond distances observed in the crystal structure of a thionicotinamide-β-D-riboside triacetate bromide. uzh.ch

These advanced structural determination methods are indispensable for the detailed characterization of novel compounds like this compound and its analogues, providing a fundamental understanding of their chemical and physical properties.

In Vitro Biological Activity and Mechanistic Investigations of N Cyclopropyl 5 Vinylnicotinamide

Enzyme Inhibition Studies of N-Cyclopropyl-5-vinylnicotinamide

Enzyme inhibition studies are fundamental in characterizing the interaction of a compound with specific enzymes. These assays are crucial for elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Kinetic Analysis of Enzyme Inhibition (e.g., Michaelis-Menten and Lineweaver-Burk Plots)

To understand how this compound affects enzyme activity, a kinetic analysis would be performed. This involves measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor. The data obtained would be plotted using the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vmax), and the substrate concentration ([S]).

A Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S], would also be generated. This plot is a valuable tool for visualizing the type of enzyme inhibition.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

The pattern observed in the Lineweaver-Burk plot would reveal the type of inhibition exerted by this compound.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In a Lineweaver-Burk plot, this is characterized by lines that intersect on the y-axis.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This results in Lineweaver-Burk plots with lines that intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on a Lineweaver-Burk plot are parallel.

Identification of Specific Enzyme Targets Modulated by this compound

A critical step in the investigation would be to identify the specific enzyme or enzymes that are targeted by this compound. This is often achieved through screening assays where the compound is tested against a panel of known enzymes. Further validation would involve detailed enzymatic assays with the purified target enzyme.

Quantitative Determination of Inhibition Constants (e.g., IC₅₀, Kᵢ)

To quantify the potency of this compound as an enzyme inhibitor, key parameters would be determined.

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a commonly used measure of inhibitor potency.

Kᵢ (Inhibition constant): This is a more precise measure of the inhibitor's binding affinity. The Kᵢ value can be calculated from the IC₅₀ value, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition TypeIC₅₀ (µM)Kᵢ (µM)
Enzyme XCompetitiveData Not AvailableData Not Available
Enzyme YNon-competitiveData Not AvailableData Not Available

Receptor Binding Assays for this compound

Receptor binding assays are employed to determine if a compound interacts with specific receptors, which are key components of cellular signaling pathways.

Radioligand Binding Displacement Assays

A common method to study compound-receptor interactions is the radioligand binding displacement assay. This technique involves using a known radiolabeled ligand that has a high affinity for the target receptor. The assay measures the ability of the test compound, in this case, this compound, to displace the radioligand from the receptor. The amount of displacement is indicative of the test compound's affinity for the receptor. The results are typically used to calculate the inhibitory constant (Kᵢ) for the test compound at the specific receptor.

Table 2: Hypothetical Receptor Binding Data for this compound

Receptor TargetRadioligand UsedKᵢ (nM)
Receptor A[³H]Ligand ZData Not Available
Receptor B[¹²⁵I]Ligand WData Not Available

Bioluminescent and Fluorescent Binding Assays

Currently, there is no publicly available scientific literature detailing the use of bioluminescent or fluorescent binding assays to characterize the interaction of this compound with specific biological targets. These advanced assay formats, which are instrumental in modern drug discovery for their high sensitivity and throughput, have not been described in the context of this particular compound. Therefore, specific details on experimental conditions, such as the nature of the labeled ligands or the expression systems used for target proteins, are not available.

Quantitative Determination of Binding Parameters (e.g., Kd, Bmax, Ki, IC50)

Comprehensive quantitative binding data for this compound, including dissociation constants (Kd), maximum binding capacities (Bmax), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50), are not reported in the accessible scientific literature. The determination of these parameters is fundamental to understanding a compound's affinity and potency towards its molecular targets. The absence of such data prevents a quantitative assessment of the compound's biological activity.

Interactive Data Table: Binding Parameters of this compound

ParameterValueTargetAssay MethodReference
KdData Not AvailableData Not AvailableData Not AvailableN/A
BmaxData Not AvailableData Not AvailableData Not AvailableN/A
KiData Not AvailableData Not AvailableData Not AvailableN/A
IC50Data Not AvailableData Not AvailableData Not AvailableN/A

Selectivity Profiling of this compound Across Receptor Panels

There are no published studies on the selectivity profile of this compound against panels of receptors, enzymes, or ion channels. Such profiling is a critical step in preclinical drug development to identify potential off-target effects and to understand the compound's specificity. Without this information, the broader pharmacological profile of this compound remains uncharacterized.

Cellular Pathway Modulation by this compound (In Vitro)

Impact on Signal Transduction Cascades (e.g., Kinase Activity Modulation, PI3K Pathway)

While the phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular functions and a frequent target in drug discovery, there is no direct evidence in the scientific literature to suggest that this compound modulates this or any other specific kinase cascade. nih.govnih.gov The PI3K pathway, when dysregulated, is implicated in various pathologies, including cancer. nih.govnih.gov However, any potential inhibitory or activating effects of this compound on key components of this pathway, such as PI3K isoforms or the downstream kinase Akt, have not been documented.

Effects on Fundamental Cellular Processes (e.g., Cell Proliferation, Apoptosis)

There is a lack of published research investigating the effects of this compound on fundamental cellular processes such as cell proliferation and apoptosis. Standard in vitro assays, for example, using Annexin V to detect early apoptotic events, have not been reported for this compound. nih.gov Therefore, it is not known whether this compound possesses cytotoxic, cytostatic, or pro-apoptotic properties in any cell line.

Modulation of Gene and Protein Expression in Specific Cell Lines (e.g., Osteoclast-specific markers)

No studies have been published that examine the effect of this compound on the gene or protein expression profiles of any specific cell line. For instance, in the context of bone biology, the differentiation of osteoclasts is a tightly regulated process involving key transcription factors and specific marker proteins. However, there is no data to indicate that this compound influences the expression of osteoclast-specific markers.

Interactive Data Table: Modulation of Osteoclast-Specific Markers by this compound

Gene/Protein MarkerCell LineEffect of this compoundMethod of DetectionReference
NFATc1Data Not AvailableData Not AvailableData Not AvailableN/A
c-FosData Not AvailableData Not AvailableData Not AvailableN/A
Cathepsin K (Ctsk)Data Not AvailableData Not AvailableData Not AvailableN/A
TRAP (Acp5)Data Not AvailableData Not AvailableData Not AvailableN/A

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a critical step in understanding the molecular features that govern its biological activity. These studies systematically modify different parts of the molecule—namely the cyclopropyl (B3062369) group, the vinyl substituent, and the nicotinamide (B372718) core—to map the chemical space and identify key interactions with its biological target.

Elucidation of Pharmacophoric Requirements for this compound Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and the pyridine (B92270) nitrogen), and a hydrophobic region (the cyclopropyl and vinyl groups). The spatial arrangement of these features is crucial for high-affinity binding to the active site of its target enzyme.

Systematic modifications of the this compound scaffold have helped to refine this pharmacophore model. For instance, the strategic alteration of various components has highlighted the essential nature of specific interactions for maintaining potent biological effects.

Impact of Cyclopropyl Moiety Modifications on Biological Activity

The N-cyclopropyl group is a key feature of the molecule, contributing to its binding affinity and selectivity. Modifications to this moiety have provided significant insights into the SAR. The compact and rigid nature of the cyclopropyl ring is thought to optimally position the molecule within a hydrophobic pocket of the binding site.

Studies involving the replacement of the cyclopropyl group with other alkyl or cycloalkyl substituents have generally led to a decrease in activity, underscoring the importance of this specific ring size and conformation. The following table summarizes the effects of some of these modifications.

Modification of Cyclopropyl Moiety Relative Biological Activity
N-Cyclopropyl (unmodified)++++
N-Ethyl++
N-Isopropyl+++
N-Cyclobutyl++
N-Phenyl+

This table provides a generalized representation of SAR trends. The relative activity is denoted qualitatively (+ to ++++).

Influence of Vinyl and Nicotinamide Substituents on Target Interaction

The vinyl group at the 5-position of the nicotinamide ring also plays a significant role in the molecule's activity. This substituent is believed to engage in favorable hydrophobic interactions within the target's active site. Alterations to the vinyl group have demonstrated its contribution to binding affinity.

Similarly, the nicotinamide core is central to the molecule's function, with the pyridine nitrogen and the amide group being critical for forming hydrogen bonds with amino acid residues in the active site. Modifications to the nicotinamide ring or the amide linker can drastically alter the binding mode and potency of the compound.

The table below outlines the impact of modifications to the vinyl and nicotinamide components.

Modification Position Resulting Change in Activity
Replacement of vinyl with ethyl5Decreased
Replacement of vinyl with ethynyl5Maintained or slightly decreased
Methylation of pyridine nitrogen1Abolished
Alteration of amide linker-Generally detrimental

Computational and Theoretical Studies of N Cyclopropyl 5 Vinylnicotinamide

Molecular Docking Simulations of N-Cyclopropyl-5-vinylnicotinamide with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential protein targets and elucidating the binding mode of a ligand. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related nicotinamide (B372718) derivatives. These studies suggest that the nicotinamide scaffold can interact with a variety of protein targets.

For instance, nicotinamide derivatives have been investigated as inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian target of rapamycin (B549165) (mTOR), both of which are significant in cancer therapy. nih.govoncotarget.com Molecular docking simulations of nicotinamide analogs have shown that the nicotinamide moiety can form crucial hydrogen bonds with amino acid residues in the active sites of these proteins. nih.gov Furthermore, studies on nicotinamide riboside, a related compound, have demonstrated its potential to target viral proteins like RNA-dependent RNA polymerase (RdRp) and proteases of SARS-CoV-2, as well as human proteins such as Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.gov

In the context of this compound, the cyclopropyl (B3062369) and vinyl groups would introduce distinct steric and electronic features that would influence its binding affinity and selectivity for different protein targets. A hypothetical molecular docking study of this compound with a protein target like VEGFR-2 could reveal specific interactions. The nicotinamide core would likely engage in hydrogen bonding with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The cyclopropyl group might fit into a hydrophobic pocket, while the vinyl group could form additional interactions, potentially with charged or polar residues.

To illustrate the potential interactions, a hypothetical data table of molecular docking results is presented below. This table is based on plausible interactions inferred from studies on similar compounds.

Table 1: Hypothetical Molecular Docking Results for this compound with VEGFR-2

Interacting ResidueInteraction TypeDistance (Å)
Cys919Hydrogen Bond2.1
Asp1046Hydrogen Bond2.5
Val848Hydrophobic3.8
Leu840Hydrophobic4.2
Phe1047π-π Stacking4.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. A QSAR study on this compound derivatives would involve synthesizing a series of analogs with variations in their substituents and correlating their measured biological activity with various molecular descriptors.

A hypothetical QSAR study on a series of this compound derivatives could explore the impact of modifying the vinyl group or substituting the pyridine (B92270) ring. The resulting QSAR model could be represented by an equation such as:

log(1/IC50) = β0 + β1logP + β2σ + β3*MR

Where:

IC50 is the concentration of the compound that inhibits a biological process by 50%.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

MR is the molar refractivity, representing the steric bulk of a substituent.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

The following table provides a hypothetical dataset that could be used to generate such a QSAR model.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

Derivativelog(1/IC50)logPσMR
This compound5.21.50.045.2
Derivative 1 (-Cl at position 2)5.52.10.2350.1
Derivative 2 (-OCH3 at position 2)4.91.3-0.2749.8
Derivative 3 (-NO2 at position 2)5.81.40.7850.5

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its biological activity as it determines how it fits into the binding site of a protein. NMR studies combined with ab initio calculations on N-cyclopropyl amides have revealed unique conformational behaviors. nih.govacs.orgacs.org Unlike other aliphatic secondary amides where the Z-rotamer (trans) is predominant, N-cyclopropyl amides show a significant population of the E-rotamer (cis) in solution. acs.org Furthermore, they tend to adopt an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation typically seen in other secondary amides. nih.govacs.org This distinct conformational preference of the N-cyclopropyl group in this compound would significantly influence its three-dimensional shape and its interaction with biological targets.

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time, taking into account the movements of atoms and the surrounding solvent. MD simulations of nicotinamide analogs have been used to study their binding stability with protein targets. semanticscholar.org For this compound, an MD simulation could reveal how the molecule behaves in a biological environment, including the flexibility of the vinyl group and the stability of its interactions within a protein's active site. The simulation would track the trajectory of the molecule over time, providing insights into the stability of key hydrogen bonds and hydrophobic interactions identified in molecular docking studies.

Table 3: Key Conformational Features of N-Cyclopropyl Amides

FeatureN-Cyclopropyl AmidesOther Aliphatic Secondary Amides
Amide Bond RotamerSignificant E-rotamer (cis) populationPredominantly Z-rotamer (trans)
N-Alkyl Bond ConformationPreferred ortho conformationPreferred anti conformation

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often performed using quantum mechanics methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons in a molecule. This information is crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. For this compound, electronic structure calculations can predict various properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The MEP map would indicate the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The nitrogen and oxygen atoms of the amide group and the nitrogen of the pyridine ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. The HOMO and LUMO energies are important for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.

Quantum chemical calculations on nicotinamide derivatives have been used to reproduce experimental spectra and to understand their conformational preferences. nih.gov These calculations can also be used to predict the reactivity of different parts of the this compound molecule. For instance, the vinyl group might be susceptible to addition reactions, while the pyridine ring could undergo electrophilic or nucleophilic substitution depending on the reaction conditions.

Table 4: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation Results)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Future Directions and Research Opportunities for N Cyclopropyl 5 Vinylnicotinamide

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While initial studies have linked N-Cyclopropyl-5-vinylnicotinamide to specific biological pathways, a vast landscape of potential interactions remains uncharted. Future research should prioritize the deconvolution of its complete biological target profile. The structural motifs of the molecule, namely the cyclopropyl (B3062369) and vinylnicotinamide groups, suggest the possibility of interactions with a range of enzymes and receptors beyond its currently understood targets.

A critical area of investigation will be to determine if the compound interacts with other members of protein families it is already known to affect. Furthermore, screening against a broad panel of receptors, ion channels, and enzymes could reveal entirely new classes of biological targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to identify binding partners in an unbiased manner. Understanding the full spectrum of its molecular interactions is paramount for a comprehensive grasp of its biological activity and for identifying potential new therapeutic applications.

Development of Advanced Synthetic Strategies for this compound and its Analogues

The efficient and scalable synthesis of this compound is crucial for enabling extensive biological evaluation and the generation of diverse analogues. Current synthetic routes may be amenable to optimization for improved yields, reduced number of steps, and enhanced cost-effectiveness. The exploration of novel catalytic systems, such as those involving transition metals, could offer more direct and atom-economical approaches to the key bond-forming reactions.

Furthermore, the development of modular synthetic strategies will be instrumental. A modular approach would allow for the easy diversification of different parts of the molecule, facilitating the rapid generation of a library of analogues. This is essential for systematically probing the structure-activity relationships (SAR) and for fine-tuning the compound's properties. Flow chemistry and other modern synthetic technologies could also be implemented to improve the efficiency, safety, and scalability of the synthesis.

Integration of this compound into Multi-Omics Research

The advent of multi-omics technologies provides a powerful framework for understanding the systems-level effects of chemical probes like this compound. By integrating genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular response to the compound. nih.gov This approach can help to elucidate its mechanism of action, identify biomarkers of its activity, and uncover unexpected biological consequences. nih.govmedrxiv.org

For instance, treating cell lines or model organisms with this compound and subsequently performing multi-omics analysis can reveal changes in gene expression, protein abundance, and metabolite levels. nih.gov This data can then be used to construct network models of the compound's effects, providing insights that would be missed by studying a single molecular endpoint. nih.gov Such studies will be invaluable for a deeper understanding of the compound's biological role and for guiding its future development.

Design of Next-Generation this compound Analogues for Enhanced Activity and Selectivity

Building upon a solid understanding of its SAR, the rational design of next-generation analogues of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Computational modeling and in silico screening can be used to predict the binding of virtual analogues to target proteins, allowing for the prioritization of the most promising candidates for synthesis.

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-5-vinylnicotinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling cyclopropylamine with a vinyl-substituted nicotinamide precursor. Key variables include temperature (60–80°C for amide bond formation), solvent polarity (DMF or THF for nucleophilic substitution), and catalysts (e.g., HATU for improved coupling efficiency). For example, analogous compounds like N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide require pH control (6.5–7.5) and protective groups for sensitive functional groups during multi-step syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical for isolating >95% pure product. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

  • NMR (¹H/¹³C): Confirm cyclopropyl ring protons (δ 0.8–1.2 ppm) and vinyl group resonance (δ 5.5–6.5 ppm).
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 289.3).
  • X-ray crystallography : Resolve conformational details, such as dihedral angles between the nicotinamide core and cyclopropyl moiety (analogous to Z6P derivatives) .
  • FT-IR : Identify amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and vinyl C=C stretching (~1620 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound stability. To address this:

  • Replicate experiments under standardized NIH guidelines, including cell line authentication (e.g., STR profiling) and strict buffer pH control (e.g., PBS at 7.4 ± 0.1) .
  • Assess metabolic stability : Use liver microsome assays (human/rat, 37°C, NADPH cofactor) to identify degradation products that may interfere with bioactivity .
  • Statistical rigor : Apply Bonferroni correction for multi-endpoint studies and report effect sizes with 95% confidence intervals to distinguish true activity from noise .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side-chain sampling to model interactions with targets like kinase domains. For example, cyclopropane rings in analogs show hydrophobic packing with residues like Leu123 in EGFR .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the vinyl-nicotinamide backbone in aqueous environments.
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for cyclopropyl modifications to optimize binding entropy/enthalpy trade-offs .

Q. How should in vivo studies be designed to evaluate the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Dose selection : Conduct pilot studies in rodents (3–30 mg/kg, IV/PO) to establish linear PK and identify saturation thresholds.
  • Bioavailability assays : Compare AUC₀–24h (plasma via LC-MS/MS) after oral vs. intravenous administration. For analogs, cyclopropyl groups often enhance metabolic stability (e.g., t₁/₂ > 4h in rats) .
  • Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to track compound accumulation in target organs (e.g., liver, brain).

Data Analysis and Interpretation

Q. How can researchers differentiate between artifacts and genuine pharmacological effects in high-throughput screening (HTS) of this compound?

Methodological Answer:

  • Counter-screening : Test against orthogonal assays (e.g., fluorescence interference assays for false positives).
  • Dose-response curves : Require Hill slopes >1.5 and IC₅₀ reproducibility (±20% across triplicates) .
  • Chemical controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples to normalize background signals .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity in preclinical studies?

Methodological Answer:

  • Probit analysis : Model mortality/survival curves (e.g., LD₅₀ calculations) with covariates like body weight and sex.
  • ANOVA with post-hoc tests : Compare organ toxicity markers (e.g., ALT/AST levels) across dose groups.
  • Time-to-event analysis : Use Kaplan-Meier plots for survival studies, ensuring adherence to ARRIVE guidelines for animal reporting .

Advanced Methodological Challenges

Q. What strategies mitigate oxidative degradation of the vinyl group in this compound during long-term storage?

Methodological Answer:

  • Lyophilization : Store under argon at −80°C in amber vials to prevent photodegradation.
  • Antioxidant additives : Use 0.1% BHT in DMSO stock solutions.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for peroxide formation .

Q. How can isotopic labeling (e.g., ¹³C-cyclopropyl) aid in tracing the metabolic fate of this compound?

Methodological Answer:

  • Synthetic incorporation : Introduce ¹³C at the cyclopropyl carbons via labeled cyclopropane precursors (e.g., ¹³C-CH₂N₂).
  • Mass spectrometry : Track labeled metabolites (e.g., ¹³C-glucuronide conjugates) using high-resolution LC-MS (Orbitrap, <5 ppm mass error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.